molecular formula C18H16N2O2S3 B4812579 3-(4-Oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide

3-(4-Oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide

Cat. No.: B4812579
M. Wt: 388.5 g/mol
InChI Key: ZMHDVSQEUQJBSL-RVDMUPIBSA-N
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Description

3-(4-Oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide is a complex organic compound that features a thioxothiazolidine ring, a thiophene moiety, and a propanamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thioxothiazolidine ring: This can be achieved by reacting a suitable thiourea derivative with a haloketone.

    Introduction of the thiophene moiety: This step might involve a Knoevenagel condensation reaction between the thioxothiazolidine intermediate and a thiophene aldehyde.

    Attachment of the propanamide group: This could be done through an amidation reaction using an appropriate amine and acyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the thioxothiazolidine ring.

    Substitution: Various substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.

    Antimicrobial Activity: Investigation into its potential as an antimicrobial agent.

Medicine

    Drug Development: Exploration of its potential as a lead compound in drug discovery.

    Therapeutic Applications: Potential use in the treatment of diseases such as cancer or infections.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-Oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide would depend on its specific biological target. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking its activity.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with a similar thioxothiazolidine ring structure.

    Thiophene Derivatives: Compounds containing the thiophene moiety.

Uniqueness

    Structural Complexity: The combination of the thioxothiazolidine ring, thiophene moiety, and propanamide group makes it unique.

    Potential Biological Activity: Its unique structure might confer specific biological activities not seen in similar compounds.

Properties

IUPAC Name

N-(3-methylphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S3/c1-12-4-2-5-13(10-12)19-16(21)7-8-20-17(22)15(25-18(20)23)11-14-6-3-9-24-14/h2-6,9-11H,7-8H2,1H3,(H,19,21)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHDVSQEUQJBSL-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide
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3-(4-Oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide
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3-(4-Oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide
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3-(4-Oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide
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3-(4-Oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide
Reactant of Route 6
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3-(4-Oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide

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